Butofilolol

Description

Structure

2D Structure

3D Structure

Properties

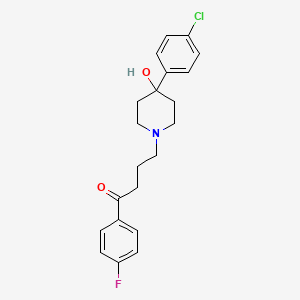

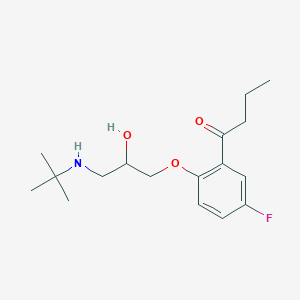

IUPAC Name |

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBNQRJDEPOXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867082 | |

| Record name | Butofilolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58930-32-8 | |

| Record name | Butofilolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58930-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butofilolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butofilolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOFILOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Butofilolol on β-Adrenoceptors

A comprehensive review of existing literature reveals a notable scarcity of detailed, publicly available data on the specific molecular interactions and quantitative pharmacology of butofilolol at β-adrenoceptors. This guide synthesizes the foundational principles of β-blocker action and contextualizes the likely, albeit largely undocumented, mechanisms of this compound.

Executive Summary

β-Adrenoceptor Subtypes and Signal Transduction

There are two primary subtypes of β-adrenoceptors relevant to the cardiovascular effects of drugs like this compound:

-

β₁-Adrenoceptors: Predominantly located in the heart, these receptors are responsible for mediating increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy) in response to catecholamine stimulation.

-

β₂-Adrenoceptors: Found in the smooth muscle of the bronchioles, blood vessels, and in the liver, their activation leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects such as glycogenolysis.

The canonical signaling pathway for both β₁ and β₂ adrenoceptors involves their coupling to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit the final physiological response.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of Butofilolol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butofilolol

This compound is a β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its chemical structure, 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is characteristic of this class of drugs, which are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Understanding the solubility and stability of this compound is critical for the development of safe, effective, and stable pharmaceutical dosage forms.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are pivotal in formulation development. While extensive experimental data for this compound is limited, some computed properties are available.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆FNO₃ | PubChem[1] |

| Molecular Weight | 311.4 g/mol | PubChem[1] |

| IUPAC Name | 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | PubChem[1] |

| CAS Number | 58930-32-8 | PubChem[1] |

| Computed LogP | 2.9 | PubChem[1] |

| pKa (predicted) | Due to the secondary amine, a basic pKa is expected, likely in the range of 9.0-10.0, similar to other beta-blockers. The phenolic group is expected to have a pKa >10. | Inferred from similar compounds |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on its structure, which contains both lipophilic (aromatic ring, butyl chain) and hydrophilic (hydroxyl, amino groups) moieties, this compound is expected to exhibit pH-dependent solubility in aqueous media and be soluble in various organic solvents.

Qualitative Solubility Profile (Predicted)

The following table summarizes the predicted qualitative solubility of this compound in various solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | Solubility is expected to be low in neutral pH but increase in acidic conditions due to the protonation of the secondary amine. |

| 0.1 N HCl | Soluble | The amine group will be protonated, forming a more soluble salt. |

| 0.1 N NaOH | Sparingly soluble | The molecule will be in its free base form, which is less water-soluble. |

| Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with ethanol, and the organic structure is compatible. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of this compound. |

| Acetonitrile | Soluble | A common solvent in reversed-phase HPLC, indicating good solubility. |

| Dichloromethane | Soluble | The non-polar aspects of the molecule will favor solubility in this solvent. |

| Hexane | Insoluble to sparingly soluble | The overall polarity of the molecule is likely too high for significant solubility in a non-polar solvent like hexane. |

Experimental Protocol for Solubility Determination

A standard equilibrium solubility shake-flask method can be employed to quantitatively determine the solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents and aqueous buffers of different pH at a controlled temperature.

Materials:

-

This compound API

-

Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, acetonitrile.

-

Buffers: pH 1.2, 4.5, 6.8, and 7.4 phosphate or acetate buffers.

-

Scintillation vials or glass flasks with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Calibrated pH meter.

-

Validated analytical method for this compound quantification (e.g., HPLC-UV).

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent or buffer.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

For buffered solutions, measure the pH of the supernatant after the experiment to confirm the final pH.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Characteristics

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4]

Forced Degradation Studies

The following sections outline the typical stress conditions for forced degradation studies. The extent of degradation should ideally be between 5-20%.[3]

4.1.1. Hydrolytic Degradation

Objective: To investigate the stability of this compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

For each condition, divide the solution into two sets of vials. Store one set at room temperature and the other at an elevated temperature (e.g., 60-80 °C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

4.1.2. Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.

-

Store the solution at room temperature and protect it from light.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples using a stability-indicating HPLC method.

4.1.3. Photolytic Degradation

Objective: To evaluate the stability of this compound upon exposure to light.

Protocol:

-

Expose a solid sample of this compound and a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, dissolve the solid sample and analyze both the solid and solution samples using a stability-indicating HPLC method.

4.1.4. Thermal Degradation

Objective: To determine the stability of this compound in the solid state at elevated temperatures.

Protocol:

-

Place a known amount of solid this compound in a petri dish or a suitable container.

-

Store the sample in a thermostatically controlled oven at a high temperature (e.g., 105 °C or at a temperature just below its melting point if it is lower).[3]

-

Withdraw samples at different time intervals.

-

Dissolve the samples in a suitable solvent and analyze them using a stability-indicating HPLC method.

Summary of Predicted Stability Profile

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potentially labile | The ether linkage could be susceptible to hydrolysis under strong acidic conditions and heat. |

| Basic Hydrolysis | Likely stable | The functional groups in this compound are generally stable under basic conditions. |

| Oxidation | Potentially labile | The secondary amine and the benzylic position are potential sites for oxidation. |

| Photolysis | Potentially labile | The aromatic ring and carbonyl group are chromophores that can absorb UV light, potentially leading to degradation. |

| Thermal (Solid State) | Likely stable | Solid-state degradation is generally slower than in solution, but prolonged exposure to high heat could cause decomposition. |

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies on this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products, impurities, and excipients.[2] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose for beta-blockers.[5][6][7][8][9]

Representative Stability-Indicating HPLC Method

Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile and/or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry of a this compound solution (likely around 220-280 nm based on the aromatic chromophore). |

| Column Temperature | Ambient or controlled at 25-30 °C. |

| Injection Volume | 10-20 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent. |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Mechanism of Action and Signaling Pathway

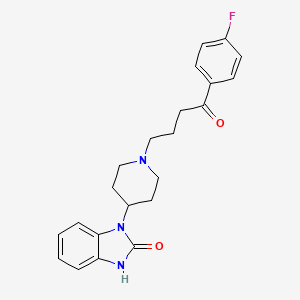

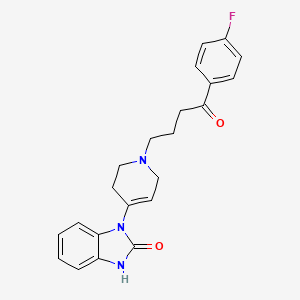

As a beta-blocker, this compound exerts its therapeutic effects by antagonizing β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade.

The canonical signaling pathway for β₁- and β₂-adrenergic receptors involves the following steps:

-

Binding of an agonist (e.g., norepinephrine) to the β-adrenergic receptor.

-

Conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

-

The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

PKA then phosphorylates various intracellular proteins, leading to the physiological response (e.g., increased heart rate and contractility).

This compound, as an antagonist, binds to the β-adrenergic receptor but does not activate it, thereby blocking the binding of endogenous catecholamines and inhibiting this signaling cascade.

β-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the β-adrenergic receptor and the inhibitory action of this compound.

References

- 1. This compound | C17H26FNO3 | CID 68838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. asianjpr.com [asianjpr.com]

- 5. researchgate.net [researchgate.net]

- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of Butofilolol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Butofilolol, a beta-adrenergic receptor antagonist, was developed for the management of essential hypertension. This technical guide provides a comprehensive overview of the history of its discovery and development, detailing its synthesis, mechanism of action, and the findings from preclinical and clinical investigations. Due to the limited publicly available information on this compound, this report supplements specific data with generalized methodologies and workflows relevant to the development of beta-blockers during the same era.

Introduction

This compound (trade name Cafide) is a beta-blocker developed for the treatment of high blood pressure.[1][2] Initially developed by Sanofi, its current global research and development status is listed as "Pending".[3] As a member of the beta-blocker class of drugs, this compound exerts its antihypertensive effects by antagonizing beta-adrenergic receptors, thereby modulating the physiological effects of catecholamines like epinephrine and norepinephrine. This report delves into the available scientific and patent literature to construct a detailed history of this compound's journey from chemical synthesis to clinical evaluation.

Discovery and Synthesis

The synthesis of this compound involves a multi-step chemical process. The key steps are outlined below.[1]

Experimental Protocol: Synthesis of this compound

A general synthetic route for this compound is as follows:

-

Fries Rearrangement: The synthesis begins with the Fries rearrangement of the ester formed from 4-fluorophenol and butyryl chloride. This reaction yields 5'-fluoro-2'-hydroxybutyrophenone.

-

Epoxidation: The resulting butyrophenone is then treated with epichlorohydrin in the presence of a base. This step leads to the formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.

-

Ring Opening: The final step involves the reaction of the epoxide with tert-butylamine, which opens the epoxide ring and results in the formation of this compound.

Mechanism of Action

This compound is classified as a β-adrenoceptor antagonist.[3] Like other beta-blockers, it competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, trigger a signaling cascade that leads to various physiological responses, including increased heart rate and contractility.[4]

Signaling Pathway

The beta-adrenergic receptor signaling pathway is a well-characterized cascade. The binding of an agonist (like norepinephrine) to the receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects. This compound, as an antagonist, blocks the initial step of this cascade.

Preclinical and Clinical Development

The development of a beta-blocker like this compound typically follows a structured workflow from initial screening to clinical trials.

Experimental Workflow for Beta-Blocker Development

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in healthy subjects and in patients with renal insufficiency.

| Parameter | Healthy Subjects (100 mg single oral dose) | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2 to 3 hours | [1] |

| Maximum Plasma Concentration (Cmax) | 120 to 430 ng/ml | [1] |

| Apparent Volume of Distribution (Vd) | 200 to 500 L | [1] |

| Apparent Clearance (CL) | 40 to 70 L/h | [1] |

| Urinary Excretion (unchanged drug) | ~4% of administered dose | [1] |

| Parameter | Patients with Renal Insufficiency (100 mg single oral dose) | Reference |

| Area Under the Curve (AUC) | Markedly increased compared to healthy subjects | [2] |

| Elimination Rate Constant | Tended to increase in severe renal failure | [2] |

| Elimination Half-life | Slight increase | [2] |

Clinical Efficacy

A long-term study published in 1983 evaluated the antihypertensive effect of this compound in eighteen patients with essential hypertension. The treatment duration was a minimum of 6 months, with some patients followed for over 18 months.

| Outcome | Result | Reference |

| Antihypertensive Effect | Observed in 11 out of 18 patients (61%) | [5] |

| Good to Very Good Response | 9 out of 18 patients (50%) | [5] |

| Average Effective Dose | 200 mg/day (range: 75-300 mg/day) | [5] |

No significant clinical or biological intolerance was reported in this study.[5]

Conclusion

This compound is a beta-blocker developed for the treatment of hypertension. Its synthesis and mechanism of action are characteristic of its drug class. The available pharmacokinetic data indicate predictable absorption and clearance, with altered profiles in patients with renal impairment. Early clinical data suggested efficacy in a significant portion of hypertensive patients. However, the limited amount of publicly available information on its further development and current status suggests that its journey to market may have been halted or delayed. This technical guide provides a summary of the known information, supplemented with general principles of beta-blocker development to offer a comprehensive, albeit incomplete, history of this compound. Further disclosure of data from the developing company would be necessary for a more complete understanding of its clinical potential.

References

Butofilolol: A Technical Deep Dive into Receptor Binding Affinity and Kinetics

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative binding affinity and kinetic data for butofilolol are limited. This guide provides a comprehensive framework for understanding and determining these crucial parameters for beta-adrenergic antagonists, utilizing data from well-characterized beta-blockers as illustrative examples. The methodologies and principles described herein are directly applicable to the study of this compound.

Introduction to this compound and Beta-Adrenergic Receptor Interaction

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] These drugs are pivotal in cardiovascular medicine, primarily by antagonizing the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[2] The therapeutic efficacy and side-effect profile of a beta-blocker are intrinsically linked to its binding affinity (how tightly it binds to the receptor) and kinetics (the rates of association and dissociation).

Understanding the precise interaction of this compound with beta-adrenergic receptor subtypes (β1, β2, and β3) is critical for predicting its clinical performance. High affinity for the β1-receptor, predominantly found in cardiac tissue, is often a desired characteristic for achieving cardioselectivity and minimizing off-target effects, such as bronchoconstriction mediated by β2-receptors.[2][3]

This technical guide outlines the state-of-the-art methodologies for characterizing the receptor binding affinity and kinetics of beta-blockers like this compound, presents illustrative data in a comparative format, and visualizes the associated experimental workflows and signaling pathways.

Quantitative Analysis of Receptor Binding

The interaction of a ligand like this compound with its receptor is quantified by several key parameters. These values are essential for comparing the potency and selectivity of different compounds.

Key Parameters:

-

Inhibition Constant (Ki): A measure of the binding affinity of a ligand to a receptor. It represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For receptor binding, it is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

-

Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a direct measure of binding affinity, with a lower Kd indicating higher affinity.

-

Association Rate Constant (kon or k₁): The rate at which a ligand binds to its receptor.

-

Dissociation Rate Constant (koff or k₋₁): The rate at which a ligand dissociates from its receptor. The residence time of a drug at its receptor is the reciprocal of the dissociation rate constant (1/koff).

Comparative Binding Affinity Data for Beta-Blockers

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |

| Betaxolol | β1-adrenergic | 6.0 | - | Bovine heart | [4] |

| β2-adrenergic | 210 | - | Bovine trachea | [4] | |

| Propranolol | β1-adrenergic | 2.4 | 2.54 | Mouse β1-adrenoceptor in HEK293T cells | [5] |

| β2-adrenergic | - | - | - | ||

| Bisoprolol | β1-adrenergic | 10 | - | Human β1-adrenoceptor in CHO cells | [3] |

| β2-adrenergic | 140 | - | Human β2-adrenoceptor in CHO cells | [3] | |

| Atenolol | β1-adrenergic | 150 | - | Human β1-adrenoceptor in CHO cells | [3] |

| β2-adrenergic | 2100 | - | Human β2-adrenoceptor in CHO cells | [3] |

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, temperature, and tissue or cell line preparation.

Comparative Binding Kinetics Data for Beta-Blockers

Binding kinetics provide a dynamic view of the drug-receptor interaction, which can be crucial for understanding the duration of action. The following table provides an example of kinetic data for a beta-blocker.

| Compound | Receptor Subtype | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) | Reference |

| Bisoprolol | β1-adrenergic | 1.2 x 10⁸ | 0.02 | 50 | [6] |

Experimental Protocols

The determination of binding affinity and kinetics relies on sophisticated in vitro techniques. The two most common and powerful methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying receptor-ligand interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki or IC50) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target beta-adrenergic receptor subtype.

-

Radioligand (e.g., [³H]-CGP 12177, a non-selective beta-antagonist).

-

Unlabeled competing ligand (this compound).

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Protocol for Competition Binding Assay:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound).

-

Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-CGP 12177) to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the kinetics of drug binding (kon and koff).

Objective: To measure the association and dissociation rates of this compound binding to a purified and immobilized beta-adrenergic receptor.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified, solubilized beta-adrenergic receptor.

-

This compound solution at various concentrations.

-

Running buffer.

Protocol for Kinetic Analysis:

-

Receptor Immobilization: The purified beta-adrenergic receptor is immobilized onto the surface of the sensor chip.

-

Baseline Establishment: A continuous flow of running buffer over the sensor surface establishes a stable baseline signal.

-

Association Phase: A solution containing this compound at a specific concentration is injected and flows over the sensor surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units). This is monitored in real-time.

-

Dissociation Phase: The this compound solution is replaced by a continuous flow of running buffer. The dissociation of this compound from the receptor is observed as a decrease in the SPR signal over time.

-

Regeneration: A specific solution is injected to remove any remaining bound this compound from the receptor, regenerating the sensor surface for the next cycle.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed using specialized software. By fitting the association and dissociation curves from multiple concentrations of this compound, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Visualizing Workflows and Pathways

Experimental Workflows

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Signaling Pathway

Caption: Simplified beta-adrenergic receptor signaling pathway.

Conclusion

The thorough characterization of a beta-blocker's receptor binding affinity and kinetics is a cornerstone of modern drug development. While specific quantitative data for this compound remains elusive in publicly accessible literature, the established methodologies of radioligand binding assays and surface plasmon resonance provide a clear and robust path for obtaining this critical information. By applying these techniques, researchers can precisely define the pharmacological profile of this compound, enabling a deeper understanding of its potential therapeutic applications and facilitating its journey through the drug development pipeline. The illustrative data and visualized workflows in this guide serve as a comprehensive resource for undertaking such investigations.

References

- 1. This compound | C17H26FNO3 | CID 68838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of Butofilolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is a beta-adrenoceptor antagonist that has been studied for its effects on the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. The guide details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and its effects on key physiological parameters such as heart rate and blood pressure. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and development of cardiovascular drugs. All quantitative data are summarized in structured tables, and experimental protocols are described to facilitate the replication and extension of previous findings. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

This compound is a beta-blocking agent that has been investigated for its potential therapeutic applications in cardiovascular diseases. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its safe and effective use. This guide synthesizes the available data on this compound's behavior in the body, providing a detailed examination of its journey from administration to elimination and its physiological effects.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in healthy human subjects following oral administration.

Absorption

Following a single oral administration of a 100 mg dose in healthy subjects, maximum plasma concentrations (Cmax) of this compound were observed between 2 to 3 hours post-administration, with a notable inter-subject variability ranging from 120 to 430 ng/ml[1].

Distribution

This compound exhibits a large apparent volume of distribution, with values ranging from 200 to 500 liters[1]. This suggests extensive distribution of the drug into tissues outside of the plasma compartment.

Metabolism

The metabolic fate of this compound has not been extensively detailed in the available literature. Further studies are required to fully characterize its metabolic pathways and identify its major metabolites.

Excretion

Renal excretion of the unchanged drug is a minor route of elimination for this compound, accounting for approximately 4% of the administered dose[1]. The process of urinary elimination involves filtration, tubular secretion, and pH-sensitive reabsorption, exhibiting non-linear characteristics[1]. Despite this, the overall pharmacokinetic profile of this compound remains consistent during chronic treatment, as the low urinary elimination of the parent drug does not significantly influence its pharmacokinetics[1].

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound reported in healthy human subjects.

Table 1: Pharmacokinetic Parameters of this compound after a Single 100 mg Oral Dose in Healthy Subjects[1]

| Parameter | Value | Unit |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 3 | hours |

| Maximum Plasma Concentration (Cmax) | 120 - 430 | ng/ml |

| Apparent Volume of Distribution (Vd) | 200 - 500 | L |

| Apparent Clearance of Elimination | 40 - 70 | L/h |

| Urinary Excretion (unchanged drug) | ~4 | % of dose |

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of this compound after single and repeated oral administration.

Study Design:

-

Subjects: 6 healthy volunteers.

-

Treatment:

-

Single 100 mg oral dose of this compound.

-

Chronic treatment of 100 mg/day for one week.

-

-

Sample Collection:

-

Blood samples were collected at various time points after drug administration to determine plasma concentrations.

-

Urine samples were collected to measure the amount of unchanged drug excreted.

-

-

Analytical Method: The specific analytical method for determining this compound concentrations in plasma and urine was not detailed in the available literature.

Caption: Workflow of the pharmacokinetic study of this compound.

In Vivo Pharmacodynamics of this compound

This compound, as a beta-adrenoceptor antagonist, exerts its pharmacological effects by blocking the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors.

Mechanism of Action

The primary mechanism of action of this compound is the competitive, reversible blockade of beta-adrenoceptors. This antagonism leads to a reduction in the downstream signaling pathways activated by these receptors.

Caption: this compound's mechanism of action at the beta-adrenoceptor.

Cardiovascular Effects

A high correlation has been observed between the plasma levels of this compound and its effect on resting heart rate[1]. A slight effect on diastolic blood pressure has also been noted[1]. These findings are consistent with the known physiological effects of beta-blockade.

Pharmacodynamic Data Summary

Table 2: Qualitative Pharmacodynamic Effects of this compound[1]

| Parameter | Effect |

| Resting Heart Rate | High correlation with plasma levels |

| Diastolic Blood Pressure | Slight effect observed |

Conclusion

This compound is a beta-adrenoceptor antagonist with a large volume of distribution and clearance in the intermediate range. Its elimination is primarily non-renal. The pharmacodynamic effects of this compound on heart rate are well-correlated with its plasma concentrations. This technical guide provides a foundational understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound. Further research is warranted to fully elucidate its metabolic pathways, quantify its receptor binding affinities, and establish detailed dose-response relationships for its various physiological effects. Such studies will be instrumental in defining its potential therapeutic role in cardiovascular medicine.

References

Butofilolol: An Obscure Beta-Blocker with Limited Public Data Obstructs Novel Therapeutic Exploration

An in-depth review of publicly available scientific literature and patent databases reveals a significant lack of information regarding novel therapeutic applications for butofilolol, a compound identified as a beta-adrenoceptor antagonist. Despite targeted searches for preclinical studies, clinical trials, and detailed pharmacological data, the available information is insufficient to construct a comprehensive technical guide on its potential new uses. The global research and development status of this compound is listed as "Pending," with Sanofi noted as the initial developer, suggesting that the compound may not have progressed to later stages of clinical development or that related research has not been publicly disclosed.[1]

Our investigation was consistently hampered by the compound's obscurity, leading to frequent and erroneous cross-referencing with the well-documented opioid analgesic, butorphanol. This persistent confusion in search results underscores the limited footprint of this compound in the scientific and medical literature.

Pharmacological Profile: A Classic Beta-Blocker

This compound is classified as a β-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular diseases.[1] Its mechanism of action, like other beta-blockers, would involve blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors, leading to effects such as a reduction in heart rate, blood pressure, and cardiac contractility.

The chemical identity of this compound is established with the CAS Registry Number 58930-32-8 and the molecular formula C17H26FNO3.[1] Its chemical name is 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone.

Data Presentation

Due to the absence of publicly available quantitative data from preclinical or clinical studies on this compound, a summary table of its efficacy, pharmacokinetics, or safety profile cannot be constructed.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in the public domain. Searches for in vitro and in vivo studies, dose-response experiments, or specific assays related to novel therapeutic applications did not yield any specific protocols.

Signaling Pathways and Experimental Workflows

The signaling pathway for a typical beta-blocker is well-established. However, without specific research on this compound, any diagram would be a generalized representation of the class rather than a specific visualization of this compound's action. Given the lack of experimental data, no workflows can be diagrammed.

A generalized signaling pathway for beta-adrenergic receptor antagonism is presented below for illustrative purposes.

Caption: Generalized Beta-Blocker Signaling Pathway.

Conclusion

The available data on this compound is extremely limited, preventing a detailed analysis of its novel therapeutic applications. The compound remains an obscure entity within the broader class of beta-blockers. For researchers, scientists, and drug development professionals, the lack of published research presents a significant barrier to understanding its potential beyond the theoretical framework of its drug class. Future disclosures from the original developers or new independent research would be necessary to enable any meaningful exploration of novel therapeutic avenues for this compound.

References

An In-depth Technical Guide to Butofilolol's Effect on Intracellular Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Butofilolol is a non-selective beta-adrenergic receptor antagonist. This document provides a comprehensive overview of its mechanism of action and its inhibitory effects on core intracellular signaling pathways. The primary focus is on the canonical Gs/adenylyl cyclase/cAMP/PKA pathway, which is the principal target of beta-blockers. Additionally, potential modulatory effects on other pathways, such as the MAPK/ERK cascade, are discussed based on evidence from the broader class of non-selective beta-blockers. This guide includes quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling cascades and workflows to facilitate a deeper understanding of this compound's molecular pharmacology.

Core Mechanism of Action

This compound, like other first-generation beta-blockers, functions as a competitive antagonist at β-adrenergic receptors (β-ARs).[1] It non-selectively blocks both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines such as epinephrine and norepinephrine.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. By occupying the receptor's binding site, this compound inhibits these downstream signaling pathways.[1]

The primary signaling cascade affected is the Gs-protein pathway:

-

β-Adrenergic Receptors (β1 and β2): Located on the surface of cells in various tissues, including the heart, lungs, and vascular smooth muscle.[2]

-

G-protein (Gs): β-ARs are coupled to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase (AC): When an agonist binds the receptor, the activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

Cyclic AMP (cAMP): Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

-

Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates numerous downstream protein substrates, leading to a cellular response (e.g., increased heart rate, muscle relaxation).[4][5]

This compound's antagonism at the β-AR prevents the initial activation of the Gs-protein, thereby inhibiting the entire downstream production of cAMP and subsequent PKA-mediated events.

Intracellular Signaling Pathways Modulated by this compound

Inhibition of the Canonical cAMP/PKA Signaling Pathway

The most well-characterized effect of beta-blockade is the attenuation of the cAMP/PKA pathway. In the absence of an agonist, β-ARs can exhibit a degree of spontaneous activity; some beta-blockers act as inverse agonists, reducing this basal activity.[6][7] However, their primary role is to block agonist-induced signaling. By preventing catecholamine binding, this compound effectively reduces intracellular cAMP levels that would otherwise be elevated during sympathetic stimulation. This leads to decreased PKA activity and reduced phosphorylation of its target proteins.[4]

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 4. beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. pnas.org [pnas.org]

An In-Depth Technical Guide on the Interaction of Butofilolol with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol, also known as Bunitrolol, is a non-selective β-adrenergic receptor antagonist.[1] It belongs to the class of drugs known as beta-blockers, which are widely used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2] The therapeutic effects of this compound are primarily mediated through its interaction with β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] This guide provides a comprehensive technical overview of the molecular interactions between this compound and its target GPCRs, detailing its binding affinity, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound-GPCR Interaction

The interaction of this compound with β-adrenergic receptors has been quantified through radioligand binding assays, which measure the affinity of the drug for its target. The key parameter derived from these studies is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| This compound (Bunitrolol) | β1-adrenergic | 125I-iodocyanopindolol | Rat Brain | 0.42 ± 0.16 | [3] |

| β2-adrenergic | 125I-iodocyanopindolol | Rat Brain | 3.55 ± 1.61 | [3] | |

| β1-adrenergic | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [3] | |

| β2-adrenergic | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [3] | |

| This compound (Bunitrolol) | β1-adrenergic | 3H-dihydroalprenolol | Not Specified | pA2 = 8.85 | [2] |

| β2-adrenergic | 3H-dihydroalprenolol | Not Specified | pA2 = 8.97 | [2] |

Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.[4][5]

Signaling Pathways Modulated by this compound

This compound, as a β-adrenergic antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are primarily coupled to the stimulatory G-protein, Gs.[6]

The Canonical Gs Signaling Pathway and its Inhibition by this compound:

-

Agonist Binding and Receptor Activation: In the absence of an antagonist, the binding of an agonist (e.g., isoproterenol, epinephrine) to a β-adrenergic receptor induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[7]

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8]

-

Second Messenger Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cellular response, such as increased heart rate and contractility in cardiac cells.[6]

-

Antagonism by this compound: this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous agonists. This blockade inhibits the activation of the Gs protein, thereby preventing the production of cAMP and the subsequent downstream signaling events.

Experimental Protocols

The characterization of this compound's interaction with GPCRs relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cells or tissues endogenously or recombinantly expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors).[9]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-iodocyanopindolol).[3]

-

Unlabeled Ligand: this compound (Bunitrolol) at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Experimental Workflow:

3. Detailed Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP. This provides a measure of the functional potency of the antagonist (IC50).

1. Materials and Reagents:

-

Cell Line: A cell line expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Agonist: A known β-adrenergic agonist (e.g., isoproterenol).

-

Antagonist: this compound at a range of concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor assays).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Culture Medium and Reagents.

2. Experimental Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50 value of this compound.

-

If performing a Schild analysis, construct multiple agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA2 value.[4]

-

Conclusion

This compound is a potent antagonist of both β1- and β2-adrenergic receptors, with a slightly higher affinity for the β1 subtype. Its mechanism of action involves the competitive blockade of these GPCRs, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. The binding affinity and functional antagonism of this compound can be precisely quantified using standard in vitro pharmacological techniques such as radioligand binding assays and functional cAMP assays. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other β-adrenergic receptor modulators.

References

- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. Effects of bunitrolol on adrenergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Butyrophenone Core of Butofilolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is a β-adrenergic receptor antagonist characterized by its unique butyrophenone chemical structure. This technical guide provides an in-depth analysis of the core structural and functional aspects of this compound, with a particular focus on the influence of its butyrophenone moiety. This document summarizes available quantitative data, outlines the general synthetic pathway, and describes the established signaling mechanism for β-blockers, which is the presumed mechanism of action for this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements direct information with established principles from related compounds and general knowledge of β-adrenergic pharmacology.

Chemical Structure and Properties

This compound, with the IUPAC name (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is a member of the butyrophenone class of compounds. The defining feature of a butyrophenone is a phenyl ring and a butyl chain attached to a central carbonyl group.[1] In this compound, this core structure is further elaborated with a fluorinated phenyl ring linked to a propanolamine side chain, a common pharmacophore for β-adrenergic receptor antagonists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H26FNO3 | PubChem |

| Molecular Weight | 311.39 g/mol | PubChem |

Synthesis

The synthesis of this compound involves a multi-step process, beginning with a Fries rearrangement, a standard method for synthesizing hydroxyaryl ketones from phenolic esters.[2]

Experimental Protocol: General Synthetic Pathway

-

Esterification: 4-fluorophenol is reacted with butyryl chloride to form the corresponding phenolic ester.

-

Fries Rearrangement: The phenolic ester undergoes a Lewis acid-catalyzed Fries rearrangement to yield a hydroxyaryl ketone intermediate. This reaction is crucial for establishing the butyrophenone core.

-

Epoxidation: The resulting phenolic compound is treated with epichlorohydrin in the presence of a base to form an epoxide intermediate.

-

Amination: The epoxide ring is opened by reaction with tert-butylamine to introduce the β-amino alcohol side chain, yielding the final this compound product.

Note: This is a generalized protocol. Specific reaction conditions, such as catalysts, solvents, temperatures, and purification methods, would require experimental optimization.

Pharmacodynamics and Mechanism of Action

This compound is classified as a β-adrenergic receptor antagonist, or β-blocker. While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available, its pharmacological activity is presumed to be similar to other drugs in this class.

Signaling Pathway of β-Adrenergic Receptor Antagonism

β-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This antagonism prevents the activation of downstream signaling cascades.

Figure 1. Simplified signaling pathway of a β-adrenergic receptor and the antagonistic action of this compound.

Logical Workflow for Drug Action

The logical progression from drug administration to therapeutic effect for a β-blocker like this compound can be visualized as follows:

Figure 2. Logical workflow of this compound's mechanism of action.

Structure-Activity Relationship (SAR)

The SAR of butyrophenones has been extensively studied, primarily in the context of their antipsychotic activity, which is mediated by dopamine D2 receptor antagonism. Key features for this activity include a p-fluorophenyl group and a tertiary amino group separated by a three-carbon chain from the carbonyl group.

For β-blocker activity, the critical structural motif is the aryloxypropanolamine side chain. In this compound, this is the 2-[3-(tert-butylamino)-2-hydroxypropoxy] moiety attached to the fluorinated butyrophenone core. The bulky tert-butyl group on the amine is a common feature in many β-blockers and contributes to their antagonist activity. The stereochemistry of the hydroxyl group on the propanolamine side chain is also crucial for potent β-blockade, with the (S)-enantiomer typically being more active.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from clinical studies.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Source |

| Volume of Distribution (Vd) | 200 - 500 L | Houin et al., 1984 |

| Apparent Clearance (CL) | 40 - 70 L/h | Houin et al., 1984 |

| Elimination Half-life (t1/2) | Not explicitly stated | - |

| Time to Maximum Concentration (Tmax) | 2 - 3 hours | Houin et al., 1984 |

| Maximum Concentration (Cmax) | 120 - 430 ng/mL | Houin et al., 1984 |

Conclusion

This compound represents an interesting chemical entity at the intersection of butyrophenone and β-blocker pharmacologies. Its butyrophenone core provides a unique structural framework for its β-adrenergic antagonistic activity. While detailed experimental data on its synthesis and receptor binding are scarce in the public domain, its general mechanism of action can be inferred from the well-established pharmacology of β-blockers. Further research is warranted to fully elucidate the specific quantitative aspects of its pharmacodynamic and pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of β-Adrenergic Receptor Antagonists

Introduction

Butofilolol, as a putative β-adrenergic receptor antagonist (beta-blocker), would be characterized in vitro to determine its affinity for β-adrenergic receptors (β-ARs), its selectivity for receptor subtypes (β1 vs. β2), and its functional effect on downstream signaling pathways. Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-ARs.[1] This antagonism mitigates the effects of sympathetic nervous system stimulation on various tissues, including the heart, leading to decreased heart rate and contractility.[1]

The primary in vitro assays for characterizing beta-blockers like this compound involve radioligand receptor binding assays to determine binding affinity (Ki) and adenylyl cyclase activity assays to assess functional antagonism.[2][3] These assays are crucial for the preclinical evaluation of new chemical entities targeting the β-adrenergic system.

Key In Vitro Assays for this compound

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors and to assess its receptor selectivity.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[4][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

Experimental Protocol:

Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist)

-

Test compound: this compound

-

Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker)

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

96-well filter plates (e.g., Millipore MultiScreenHTS)[4][6]

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of propranolol (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of radioligand ([³H]-CGP 12177) at a concentration close to its Kd.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.[6]

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation:

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |

| This compound | Value | Value | Value |

| Propranolol | 1.5 | 1.2 | 1.25 |

| Atenolol | 150 | 3000 | 0.05 |

Note: Values for Propranolol and Atenolol are representative.

Experimental Workflow Diagram:

Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

Objective: To determine the functional antagonist activity of this compound at β1- and β2-adrenergic receptors.

Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[1] An antagonist will inhibit this agonist-induced cAMP production. This assay measures the amount of cAMP produced in the presence of a β-agonist (e.g., isoproterenol) and varying concentrations of the antagonist (this compound).

Experimental Protocol:

Materials:

-

Cells expressing human β1- or β2-adrenergic receptors

-

β-agonist: Isoproterenol

-

Test compound: this compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

ATP

-

Assay buffer: Krebs-Ringer-HEPES buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)

Procedure:

-

Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80) for 15-30 minutes at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.

-

The functional antagonist activity can be further characterized by calculating the pA2 value from a Schild plot.

Data Presentation:

| Compound | β1-AR IC50 (nM) | β2-AR IC50 (nM) |

| This compound | Value | Value |

| Propranolol | 2.5 | 2.0 |

| Atenolol | 200 | 4500 |

Note: Values for Propranolol and Atenolol are representative.

Signaling Pathway Diagram:

β-Adrenergic Receptor Signaling Pathway

The described in vitro assays, namely radioligand receptor binding and adenylyl cyclase activity assays, are fundamental for the pharmacological characterization of a novel β-adrenergic receptor antagonist such as this compound. The data generated from these protocols provide essential information on the compound's potency, selectivity, and functional activity, which are critical for its further development as a potential therapeutic agent.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Butofilolol in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butofilolol, a potent β-adrenoceptor antagonist, in preclinical animal models of hypertension. The following sections detail its mechanism of action, summarize key quantitative data from animal studies, and provide detailed experimental protocols for its application.

Mechanism of Action

This compound is a beta-blocker drug developed for the management of essential hypertension.[1] Its primary mechanism of action involves the blockade of β-adrenergic receptors. This antagonism of β-receptors leads to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of cardiac contraction (negative inotropic effect).[2] Consequently, cardiac output is diminished, contributing to a lowering of blood pressure.

Furthermore, this compound has been observed to decrease plasma renin activity.[2] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. By inhibiting renin release, this compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Some evidence also suggests that this compound may possess vasodilatory properties, directly acting on the smooth muscle cells of blood vessels to reduce vascular resistance.[2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound (referred to as Bometolol in the cited study) in various rat models of hypertension.

Table 1: Acute Effects of this compound on Blood Pressure in Hypertensive Rats

| Animal Model | Treatment | Dose (p.o.) | Observation |

| Spontaneously Hypertensive Rats (SHR) | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |

| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |

| Two Kidney, One Clip Hypertensive Rats | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |

Table 2: Subchronic Effects of this compound in Hypertensive Rats (5-week treatment)

| Animal Model | Treatment | Dose (p.o.) | Effect on Blood Pressure | Effect on Heart Rate | Other Notable Effects |

| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 10-30 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |

| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 100-300 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions. Toxic symptoms observed at 300 mg/kg.[2] |

| Two Kidney, One Clip Hypertensive Rats | This compound | 10-30 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |

| Two Kidney, One Clip Hypertensive Rats | This compound | 100-300 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in animal models of hypertension.

Protocol 1: Evaluation of Acute Antihypertensive Effects of this compound

Objective: To determine the dose-dependent effect of a single oral dose of this compound on blood pressure in hypertensive rat models.

Animal Models:

-